N6-Benzyl-N11-ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
N6-Benzyl-N11-ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridodiazepines This compound is characterized by its unique structure, which includes a benzodiazepine fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzyl-N11-ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to form the desired pyridodiazepine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N6-Benzyl-N11-ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce nitro groups to amines.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can yield nitro derivatives, while reduction with LiAlH4 can produce amine derivatives.
Scientific Research Applications
N6-Benzyl-N11-ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound’s interactions with neurotransmitter receptors make it a candidate for research in neuropharmacology.
Biology: It is used in studies involving cell signaling pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of N6-Benzyl-N11-ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N11-(2-Hydroxyethyl)-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Uniqueness
N6-Benzyl-N11-ethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific benzyl and ethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
133626-66-1 |
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Molecular Formula |
C22H21N3O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-benzyl-11-ethyl-7-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C22H21N3O/c1-3-24-19-13-7-9-16(2)20(19)25(15-17-10-5-4-6-11-17)22(26)18-12-8-14-23-21(18)24/h4-14H,3,15H2,1-2H3 |
InChI Key |
NVUGXFSBZUEHKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC(=C2N(C(=O)C3=C1N=CC=C3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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